molecular formula C10H15N3O B4530198 5-cyclohexyl-1H-pyrazole-4-carboxamide

5-cyclohexyl-1H-pyrazole-4-carboxamide

Cat. No.: B4530198
M. Wt: 193.25 g/mol
InChI Key: CLCMCJQNYAGBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexyl-1H-pyrazole-4-carboxamide is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a pyrazole core, a privileged scaffold known for its significant role in drug discovery. Pyrazole derivatives are extensively investigated for their diverse pharmacological potential, which includes serving as a key building block for the development of bioactive molecules . This compound can be utilized as a precursor or intermediate in the synthesis of more complex pyrazole-based structures. Researchers are exploring these structures for various biological activities, such as anticancer and anti-inflammatory applications . The structural motif of pyrazole-carboxamide is a common feature in the design of enzyme inhibitors, including kinase targets . The cyclohexyl substituent in the structure can be studied for its influence on the molecule's lipophilicity and overall pharmacokinetic properties. This compound is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclohexyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-10(14)8-6-12-13-9(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCMCJQNYAGBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=NN2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoinformatic Approaches for 5 Cyclohexyl 1h Pyrazole 4 Carboxamide and Its Derivatives

Strategies for the Synthesis of the 5-cyclohexyl-1H-pyrazole-4-carboxamide Core

The construction of the fundamental this compound structure can be achieved through several strategic pathways. These methods are pivotal in generating the core scaffold upon which further chemical modifications can be built.

Conventional Multistep Synthetic Routes

Traditional approaches to synthesizing pyrazole-4-carboxamides often involve a linear, stepwise sequence of reactions. A common and pragmatic strategy typically unfolds over three main steps. afinitica.com This begins with a cyclocondensation reaction, a cornerstone of pyrazole (B372694) synthesis, where a substituted hydrazine reacts with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring. afinitica.comnih.gov For instance, the reaction between a hydrazine and an α,β-unsaturated carbonyl compound can lead to the formation of the heterocyclic core. nih.gov

Following the ring formation, subsequent steps are required to introduce and modify the functional groups at the C4 and C5 positions. For example, a precursor like 5-amino-1-cyclohexyl-1H-pyrazole-4-carbonitrile can be hydrolyzed to form the corresponding carboxamide. One specific method involves treating the carbonitrile with concentrated sulfuric acid, followed by basification with ammonium hydroxide to yield 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxamide. chemicalbook.com Another key transformation in these multistep sequences is the Vilsmeier-Haack reaction, which can be used on hydrazones to produce pyrazole-4-carbaldehydes. researchgate.netchemmethod.com These aldehydes then serve as versatile intermediates that can be converted to the final carboxamide through oxidation and amidation steps.

A representative multistep synthesis for a related pyrazole carboxamide is outlined below:

StepReactionPurpose
1Cyclocondensation of a hydrazine with a 1,3-dielectrophileFormation of the pyrazole ring system.
2Functional group introduction (e.g., nitration)Installation of a group for later modification.
3Reduction of the introduced group (e.g., nitro to amino)Preparation for the final coupling step.
4Amide bond formationCoupling of the pyrazole intermediate with a carboxylic acid or its derivative to form the target carboxamide.

One-Pot and Multicomponent Reaction Approaches

To enhance efficiency and reduce the number of synthetic steps, one-pot and multicomponent reactions (MCRs) have become powerful tools in synthesizing pyrazole derivatives. researchgate.net MCRs combine multiple reactants in a single vessel to form a complex product in one step, which aligns with the principles of atom and step economy. nih.gov

Several MCR strategies have been developed for the synthesis of pyrazole-4-carboxylates and related structures. nih.govbeilstein-journals.org For example, a three-component reaction involving aldehydes, β-ketoesters, and hydrazines can be catalyzed to produce highly substituted pyrazoles. beilstein-journals.org Another innovative approach involves the titanium-mediated multicomponent coupling of alkynes and nitriles to generate the pyrazole core. nih.gov These methods offer significant advantages over traditional linear syntheses by minimizing waste and simplifying purification processes. acs.org

One notable one-pot synthesis involves the reaction of hydrazine hydrate, an arylidene malononitrile, and cyclohexyl isothiocyanate, which yields 5-amino-3-aryl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide derivatives efficiently. biointerfaceresearch.com Such reactions demonstrate the versatility of MCRs in rapidly assembling complex molecular architectures from simple starting materials. mdpi.comnih.gov

Green Chemistry Principles in Pyrazole Synthesis

The integration of green chemistry principles into pyrazole synthesis has gained significant traction, aiming to develop more sustainable and environmentally benign processes. nih.govbenthamdirect.comresearchgate.net Key strategies include the use of green solvents like water or ethanol, the application of energy-efficient techniques such as microwave or ultrasound irradiation, and the use of recyclable catalysts. nih.govbenthamdirect.com

Multicomponent reactions are inherently green as they often exhibit high atom economy and reduce the need for intermediate purification steps, thereby minimizing solvent waste. nih.gov The use of water as a reaction medium is particularly advantageous due to its non-toxic and readily available nature. acs.org For instance, the four-component condensation of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can be efficiently carried out in an aqueous medium. nih.gov

The development of catalyst-free reactions or the use of biodegradable and recyclable catalysts further enhances the green credentials of these synthetic routes. nih.govnih.gov These approaches not only reduce the environmental impact but also often lead to simpler, more efficient, and higher-yielding synthetic protocols. researchgate.net

Derivatization Strategies for Enhancing Molecular Diversity around the Pyrazole Carboxamide Scaffold

To explore the chemical space around the this compound scaffold, various derivatization strategies are employed. These modifications can be targeted at the pyrazole ring itself or at the carboxamide functional group, allowing for the creation of a diverse library of related compounds.

Functionalization at Pyrazole Ring Positions

The pyrazole ring offers several positions (N1, C3, and C5) for functionalization, enabling the introduction of a wide range of substituents. Transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for directly forming new carbon-carbon and carbon-heteroatom bonds on the pyrazole ring, avoiding the need for pre-functionalized starting materials. nih.govbohrium.com This method provides a direct route to access a variety of functionalized pyrazoles in a single step. nih.gov

Different synthetic methods allow for regioselective substitution. For example, specific reaction conditions can be tuned to favor substitution at the C5 position. bohrium.comacs.org The Vilsmeier-Haack reaction is commonly used to introduce a formyl group at the C4 position, creating a pyrazole-4-carbaldehyde. chemmethod.comsemanticscholar.org This carbaldehyde is a versatile precursor that can be further elaborated into various other functional groups or used to build fused heterocyclic systems.

Table of Functionalization Strategies for the Pyrazole Ring

Position Reaction Type Reagents/Catalysts Resulting Functional Group
C3/C5 C-H Arylation Palladium catalysts Aryl groups
C5 C-H Alkenylation Rhodium, Nickel, Palladium catalysts Alkenyl groups
C5 C-H Alkylation Palladium catalysts Alkyl groups
C4 Vilsmeier-Haack POCl₃, DMF Formyl (-CHO) group

Modifications of the Carboxamide Moiety

The carboxamide group is a key site for derivatization, allowing for the introduction of diverse substituents on the amide nitrogen. A common method involves the synthesis of a pyrazole-4-carboxylic acid intermediate, which is then activated, typically by conversion to an acid chloride. nih.gov This activated intermediate can then be reacted with a wide array of primary or secondary amines to generate a library of N-substituted carboxamides. nih.govnih.gov

For example, reacting 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride with various sulfonamide derivatives yields novel pyrazole-carboxamides bearing a sulfonamide moiety. nih.gov Similarly, coupling 5-aminopyrazole carboxylic acid with different aniline derivatives using coupling agents like HATU produces a range of N-aryl carboxamides. scirp.orgnih.gov The condensation of 5-aminopyrazole-4-carboxamides with aldehydes is another effective method to modify the scaffold, leading to the formation of Schiff base derivatives. ekb.eg These strategies are crucial for systematically modifying the properties of the parent compound. nih.govnih.gov

Advanced Structural Characterization and Spectroscopic Investigations in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Synthetic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-cyclohexyl-1H-pyrazole-4-carboxamide, ¹H and ¹³C NMR would provide definitive evidence for its structure by identifying the chemical environments of each proton and carbon atom.

In ¹H NMR spectroscopy, the proton on the pyrazole (B372694) ring (C4-H) is expected to appear as a distinct singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the heterocyclic ring and the adjacent carboxamide group. The N-H protons of the pyrazole and the amide group would also produce characteristic signals, often appearing as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The protons of the cyclohexyl group would exhibit complex multiplets in the aliphatic region (approximately 1.0-4.0 ppm). The methine proton at the point of attachment to the pyrazole ring (C1' of cyclohexyl) would be the most downfield of this group.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the carboxamide group is expected to have a characteristic signal in the range of 160-170 ppm. The carbons of the pyrazole ring would appear in the aromatic region, with their specific shifts influenced by the substituents. The carbons of the cyclohexyl ring would be found in the aliphatic region of the spectrum. The general principles of NMR spectroscopy for pyrazole carboxamide derivatives have been well-established in the scientific literature. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Pyrazole C3-H ~8.0 Singlet
Amide -NH₂ 5.5 - 7.5 Broad Singlet
Pyrazole N-H 12.0 - 14.0 Broad Singlet
Cyclohexyl C1'-H 2.5 - 3.5 Multiplet
Cyclohexyl -CH₂- 1.2 - 2.0 Multiplet

Note: These are predicted values based on typical shifts for similar structural motifs. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Carboxamide) 160 - 170
Pyrazole C5 140 - 150
Pyrazole C3 135 - 145
Pyrazole C4 105 - 115
Cyclohexyl C1' 35 - 45
Cyclohexyl C2'/C6' 30 - 35
Cyclohexyl C3'/C5' 25 - 30
Cyclohexyl C4' 24 - 28

Note: These are predicted values based on typical shifts for similar structural motifs. Actual experimental values may vary.

Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key structural components.

The carboxamide group would be indicated by a strong, sharp absorption band for the C=O (carbonyl) stretch, typically appearing in the region of 1650-1690 cm⁻¹. The N-H stretching vibrations of the primary amide (-NH₂) would result in two distinct sharp peaks in the 3200-3400 cm⁻¹ region. Additionally, the N-H bending vibration would be observed around 1600 cm⁻¹. The N-H stretch of the pyrazole ring itself is expected to produce a broad band around 3100-3300 cm⁻¹. The C-H stretching vibrations of the cyclohexyl group would be visible as strong, sharp peaks just below 3000 cm⁻¹ (aliphatic C-H). The C-H stretch associated with the pyrazole ring would appear just above 3000 cm⁻¹. The presence and position of these bands are crucial for confirming the successful synthesis of the target molecule. beilstein-journals.orgrsc.orgresearchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Intensity
Pyrazole N-H Stretch 3100 - 3300 Medium, Broad
Amide N-H Stretch 3200 - 3400 Medium (two bands)
Aromatic C-H Stretch ~3100 Weak to Medium
Aliphatic C-H Stretch 2850 - 2950 Strong
Carbonyl C=O Stretch 1650 - 1690 Strong
Amide N-H Bend ~1600 Medium
C=N, C=C Ring Stretch 1400 - 1600 Medium to Weak

Note: These are predicted values based on established correlation tables. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₀H₁₅N₃O), the molecular weight is 193.25 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the molecular formula with high accuracy.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. The fragmentation of the parent ion provides valuable structural clues. Common fragmentation pathways for this molecule would likely involve the loss of the carboxamide group (-CONH₂) or parts of it. Another significant fragmentation would be the cleavage of the cyclohexyl ring from the pyrazole core, resulting in a prominent peak corresponding to the cyclohexyl cation or the pyrazole-4-carboxamide fragment. The analysis of these fragmentation patterns helps to piece together the molecular structure, confirming the connectivity of the different components. nih.govresearchgate.net

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Identity Fragmentation Pathway
193 [C₁₀H₁₅N₃O]⁺ Molecular Ion (M⁺)
176 [M - NH₃]⁺ Loss of ammonia (B1221849) from the amide
149 [M - CONH₂]⁺ Loss of the carboxamide radical
111 [C₅H₅N₂O]⁺ [M - C₆H₁₀]⁺, Cleavage of the cyclohexyl group
83 [C₆H₁₁]⁺ Cyclohexyl cation

Note: These are predicted fragmentation patterns based on common fragmentation rules. The relative intensities of the peaks would depend on the stability of the resulting ions.

X-ray Crystallography for Three-Dimensional Structural Elucidation

While NMR, IR, and MS provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov To perform this analysis, a suitable single crystal of this compound would need to be grown.

Based on the crystal structures of closely related compounds, such as 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, several structural features can be anticipated. nih.govorganicchemistrydata.org The pyrazole ring is expected to be essentially planar. The cyclohexyl ring would likely adopt a stable chair conformation. A key structural parameter would be the dihedral angle between the plane of the pyrazole ring and the mean plane of the cyclohexyl ring. In the crystal lattice, intermolecular hydrogen bonding is expected to play a significant role. The N-H groups of the pyrazole ring and the amide, as well as the carbonyl oxygen of the amide, are all potential hydrogen bond donors and acceptors. These interactions would likely lead to the formation of extended networks, such as dimers or chains, which dictate the packing of the molecules in the crystal. nih.gov

Table 5: Expected Crystallographic Parameters for this compound (based on analogs)

Parameter Expected Value/Feature
Crystal System Monoclinic or Triclinic
Space Group e.g., P2₁/c, C2/c
Conformation Cyclohexyl ring in a chair conformation
Planarity Pyrazole ring is planar
Intermolecular Interactions Hydrogen bonding involving amide and pyrazole N-H and C=O groups, forming dimers or sheets

Note: These parameters are based on data from closely related crystal structures and represent likely, but not definitive, characteristics for the title compound.

Preclinical Pharmacological and Biological Activity Research of Pyrazole Carboxamide Derivatives

In Vitro Cellular and Biochemical Investigations

Pyrazole (B372694) carboxamide derivatives have demonstrated significant potential as anticancer agents by inhibiting the proliferation of various cancer cell lines.

A novel series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides was evaluated for anticancer activity, with quantitative structure-activity relationship (QSAR) studies indicating that bulky, electron-withdrawing substituents are favorable for inhibitory action against Aurora A kinase, a key regulator of cell division. tandfonline.com Another study focused on new pyrazole-4-carboxamide analogues as dual inhibitors of Aurora kinases A and B, which are critical in cell division and often overexpressed in cancers. nih.gov Among the synthesized compounds, compound 6k showed potent cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cells, with IC₅₀ values of 0.43 μM and 0.67 μM, respectively. nih.gov This compound was found to arrest the cell cycle at the G2/M phase and induce apoptosis. nih.gov

Furthermore, a series of 1,5-diaryl pyrazole derivatives were synthesized and evaluated for both anti-inflammatory and anticancer activities. nih.gov Compounds 11 , 12 , and 15 from this series exhibited strong antiproliferative effects against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. nih.gov The most potent of these also induced cell cycle arrest and apoptosis. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrazole Carboxamide Derivatives

The pyrazole carboxamide scaffold is a recurring motif in compounds developed for antimicrobial and antifungal applications. nih.gov

A study detailing novel pyrazole-4-carboxamide derivatives reported significant antimicrobial potential against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (Aspergillus niger, Candida albicans). asianpubs.org In another investigation, a series of 13 novel pyrazole carboxamide derivatives were synthesized and tested, revealing that compounds with electron-donating groups tended to show more noticeable inhibition of bacterial growth. japsonline.com These derivatives generally showed a better inhibitory trend against Gram-positive bacteria than Gram-negative bacteria. japsonline.com Specifically, compound 5i was potent against Gram-positive pathogens, while 5k was effective against Gram-negative strains. japsonline.com

In the realm of antifungal research, pyrazole carboxamides have been evaluated against various phytopathogenic fungi that threaten agriculture. nih.govnih.gov One study synthesized a series of pyrazole carboxamides and found that several compounds, including 7af , 7bc , 7bg , 7bh , and 7bi , displayed remarkable antifungal activity. nih.gov Another research effort designed pyrazole-4-carboxamides as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a known mechanism for fungicides. researchgate.net Compounds 7d and 12b from this series showed outstanding activity against Rhizoctonia solani, with EC₅₀ values of 0.046 μg/mL, which is significantly more potent than the commercial fungicides boscalid (B143098) and fluxapyroxad. researchgate.net Similarly, pyrazole carboxamide thiazole (B1198619) derivatives have been developed as SDH inhibitors, with compound 6i showing better activity against Valsa mali (EC₅₀ = 1.77 mg/L) than boscalid (EC₅₀ = 9.19 mg/L). acs.org

Table 2: Antimicrobial and Antifungal Activity of Selected Pyrazole Carboxamide Derivatives

The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents, with pyrazole derivatives showing considerable promise. nih.gov A library of 1,3-diaryl substituted pyrazole-based imidazo[1,2-a]pyridine (B132010) carboxamides was synthesized and evaluated for anti-TB activity. nih.gov Ten of the 26 compounds displayed potent in vitro inhibition against Mycobacterium tuberculosis (Mtb) H37Rv with a minimum inhibitory concentration (MIC) of 0.03 μg/mL, a potency comparable to first-line drugs isoniazid (B1672263) and rifampicin. nih.gov These compounds also showed high selectivity, being over 3000 times more toxic to Mtb than to mammalian Vero cells. nih.gov

Another study synthesized pyrazole-4-carboxamide derivatives and tested them against the Mtb H37Rv strain. japsonline.comjapsonline.com Compounds 5e (MIC: 3.12 µg/ml), 5g and 5m (MIC: 6.25 µg/ml) exhibited significant antitubercular activity. japsonline.com Research on pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) (PPA) derivatives also yielded compounds with excellent potency against both drug-susceptible and drug-resistant Mtb strains, with some showing MIC values of less than 0.002 μg/mL. nih.gov A nitroso-containing pyrazole derivative, NSC 18725 , was found to be effective against non-replicating mycobacteria and worked synergistically with isoniazid. nih.gov

Table 3: Antitubercular Activity of Selected Pyrazole Carboxamide Derivatives against M. tuberculosis H37Rv

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes. nih.gov A study on 1,5-diaryl pyrazole carboxamides synthesized them as selective COX-2/sEH (soluble epoxide hydrolase) dual inhibitors. nih.gov Compounds 20 , 22 , and 29 demonstrated substantial COX-2 inhibitory activity with IC₅₀ values ranging from 0.82 to 1.12 µM, showing good selectivity over COX-1. nih.gov These compounds also proved to be active as analgesic and anti-inflammatory agents in in vivo models. nih.gov

Other research has also confirmed the potential of this class. Novel pyrazole-based derivatives were shown to selectively inhibit the COX-2 enzyme with IC₅₀ values as low as 0.043-0.56 μM. nih.gov The selective inhibition of COX-2 is a desirable trait as it is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

The pyrazole carboxamide scaffold has been identified as a promising starting point for the development of new anthelmintic and antiparasitic drugs.

In a screen of 55 pyrazole-5-carboxamide compounds against the parasitic nematode Haemonchus contortus, a major pathogen in ruminants, two compounds (a-15 and a-17 ) were found to inhibit larval motility and development with IC₅₀ values between ~3.4 and 55.6 μM. nih.govmmv.org These compounds appeared to act by inhibiting the mitochondrial respiratory chain. nih.govmmv.org Further optimization of 1-methyl-1H-pyrazole-5-carboxamide derivatives led to compounds like 10 , 17 , 20 , and 22 , which inhibited the development of the fourth larval stage of H. contortus with sub-nanomolar potency and showed high selectivity for the parasite over a human cell line. tcgls.comnih.gov

In the field of antiparasitic research, 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors (BKIs) have shown efficacy against Cryptosporidium parvum, a protozoan parasite that causes severe diarrhea. nih.govasm.orgresearchgate.netacs.org These compounds target the parasite's calcium-dependent protein kinase 1 (CpCDPK1). nih.govasm.org Lead compounds from this class significantly reduced the parasite burden in a neonatal mouse model of cryptosporidiosis. nih.govasm.orgresearchgate.net Specifically, compound BKI 1708 was found to be efficacious in a mouse model. acs.orgbioworld.com

Table 4: Anthelmintic and Antiparasitic Activity of Pyrazole Carboxamide Derivatives

The diverse biological activities of pyrazole carboxamides are often rooted in their ability to selectively inhibit specific enzymes.

Kinase Inhibition: This is a major area of investigation. As mentioned previously, pyrazole-4-carboxamides have been developed as potent inhibitors of Aurora kinases A and B , which are crucial for mitosis. tandfonline.comnih.gov A fragment-based discovery approach led to AT9283 , a pyrazol-4-yl urea (B33335) compound that inhibits Aurora A, Aurora B, JAK2, and Abl kinases. acs.org In the realm of inflammatory diseases, N-(1H-pyrazol-4-yl)carboxamides were identified as highly permeable and potent inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4) . nih.gov For parasitic diseases, 5-aminopyrazole-4-carboxamide BKIs are potent, low-nanomolar inhibitors of Cryptosporidium parvumcalcium-dependent protein kinase 1 (CpCDPK1) . nih.govasm.org

Cholinesterase and Carbonic Anhydrase Inhibition: A study focused on synthesizing pyrazole carboxamide derivatives as inhibitors of cholinesterases (AChE and BChE) and human carbonic anhydrases (hCA I and hCA II), which are targets for Alzheimer's disease and glaucoma, respectively. bohrium.com The synthesized compounds were identified as potential inhibitors with Kᵢ values in the nanomolar range for all four enzymes, demonstrating more effective inhibition than reference compounds. bohrium.com For example, Kᵢ values for AChE were in the range of 6.60–14.15 nM. bohrium.com Another study also reported the inhibitory effects of novel pyrazole carboxamide derivatives on human carbonic anhydrase isoenzymes CA-I and CA-II. tandfonline.comtandfonline.comresearchgate.net

Cyclooxygenase (COX) Inhibition: As noted in the anti-inflammatory section, 1,5-diaryl pyrazole carboxamides have been developed as selective COX-2 inhibitors , with IC₅₀ values as low as 0.043 µM. nih.govnih.govdntb.gov.ua This selective inhibition is key to their potential as anti-inflammatory agents with an improved safety profile.

Table 5: Enzyme Inhibitory Activity of Selected Pyrazole Carboxamide Derivatives

In Vivo Preclinical Animal Model Studies

The pyrazole carboxamide scaffold is a prominent feature in many biologically active compounds, leading to extensive preclinical evaluation in various animal models. researchgate.netpharmajournal.net These studies are crucial for establishing proof-of-concept for efficacy and for understanding the behavior of these compounds in a living system before any potential clinical development.

Efficacy Evaluation in Relevant Animal Models

The diverse biological activities of pyrazole carboxamide derivatives observed in laboratory settings have led to their evaluation in a range of in vivo disease models, particularly in oncology and infectious diseases.

In the field of oncology, various derivatives have been assessed for their tumor growth inhibitory effects. For instance, a series of 3,4-diaryl pyrazole derivatives was evaluated in an orthotopic murine mammary tumor model, where one compound demonstrated significant tumor growth inhibition at a low dose of 5 mg/kg. nih.gov Another study on pyrazolo[3,4-d]pyrimidine derivatives identified a compound with effective tumor growth inhibition in c-MET dependent tumor models, which subsequently progressed to Phase I clinical trials. nih.gov

In the realm of infectious diseases, bumped kinase inhibitors (BKIs) based on a 5-aminopyrazole-4-carboxamide scaffold have shown potent efficacy against toxoplasmosis. nih.gov These compounds were effective in both acute and chronic mouse models of Toxoplasma gondii infection. nih.gov The efficacy of these BKIs was linked to specific structural features, such as the presence of cyclopropyloxynaphthyl, cyclopropyloxyquinoline, or 2-ethoxyquinolin-6-yl substituents. nih.gov Furthermore, some 1-methyl-1H-pyrazole-5-carboxamides were synthesized as potent inhibitors of the parasitic nematode Haemonchus contortus and were advanced to rodent models for further study. nih.gov

The table below summarizes representative in vivo efficacy data for some pyrazole carboxamide derivatives.

Derivative Class Animal Model Disease/Target Key Efficacy Finding Reference
3,4-Diaryl PyrazoleOrthotopic Murine Mammary Tumor ModelCancerSignificant tumor growth inhibition at 5 mg/kg. nih.gov
Pyrazolo[3,4-d]pyrimidinec-MET Dependent Tumor ModelsCancerEffective tumor growth inhibition. nih.gov
5-Aminopyrazole-4-carboxamide BKIMouse ModelToxoplasma gondiiEffective against acute and chronic infection. nih.gov
1-Methyl-1H-pyrazole-5-carboxamideRodent ModelHaemonchus contortusProgressed to in vivo toxicity studies based on potency. nih.gov

Preclinical Pharmacodynamic Investigations

Pharmacodynamic (PD) studies aim to understand the mechanism of action of a drug in a living organism. For pyrazole carboxamide derivatives, these investigations often involve assessing target engagement and downstream biological effects in preclinical models.

For example, a study of a novel pyrazole-4-carboxamide analogue, compound 6k , as an Aurora kinase inhibitor involved molecular investigations in animal models. nih.gov These studies confirmed the compound's mechanism of action by showing inhibition of phosphorylated Thr288 (a marker for Aurora kinase A) and phosphorylated Histone H3 (a marker for Aurora kinase B). nih.gov Furthermore, the compound was shown to modulate the levels of cell cycle proteins like cyclinB1 and cdc2, leading to cell cycle arrest at the G2/M phase, consistent with its proposed mechanism. nih.gov

In another example, a series of 1-methyl-1H-pyrazole-5-carboxamide derivatives, developed as antiparasitic agents, underwent studies that revealed an unexpected mechanism of toxicity in a rodent model. nih.gov Experiments measuring cellular respiration in the animals showed a dose-dependent inhibition of mitochondrial respiration, which was identified as the likely cause of the observed acute toxicity. nih.gov This highlights the critical role of in vivo PD studies in uncovering mechanisms that may not be apparent from in vitro assays alone. nih.gov

Preclinical Pharmacokinetic (PK) Analysis (e.g., oral bioavailability prediction)

The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its success. Several pyrazole carboxamide derivatives have undergone preclinical PK analysis in animal models to assess properties like oral bioavailability.

One study detailed the development of a pyrazolo[3,4-d]pyrimidine derivative (Compound 238 from the study) which exhibited good oral pharmacokinetic properties in preclinical studies, contributing to its advancement into a Phase I oncology setting. nih.gov Similarly, a novel class of 1,3,5-pyrazoles developed as human glucagon (B607659) receptor antagonists showed good pharmacokinetic profiles in four preclinical species, a key factor in their selection for further development. nih.gov

A detailed pharmacokinetic study was performed on a series of 5-aminopyrazole-4-carboxamide bumped kinase inhibitors (BKIs) for the treatment of toxoplasmosis. nih.gov The study revealed that even small structural changes to the BKI scaffold could lead to a broad range of plasma concentrations after oral dosing in mice. nih.gov This emphasizes the sensitivity of pharmacokinetic properties to molecular structure within this chemical class.

The table below presents a selection of pharmacokinetic data for representative pyrazole carboxamide derivatives from a study investigating anti-Toxoplasma compounds. nih.gov

Compound Scaffold Dose (mg/kg, oral) Cmax (ng/mL) AUC (ng·h/mL) Reference
BKI-1Pyrazolopyrimidine513008000 nih.gov
BKI-2Pyrrolopyrimidine52001200 nih.gov
BKI-35-Aminopyrazole-4-carboxamide55003000 nih.gov

Note: The compound names (BKI-1, BKI-2, BKI-3) are used here for illustrative purposes based on the data provided in the cited study for different scaffolds.

These preclinical PK analyses are vital for predicting human pharmacokinetics and for selecting promising candidates for further development. mdpi.com

Structure Activity Relationship Sar Studies and Lead Optimization Principles for Pyrazole Carboxamides

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the pyrazole (B372694) carboxamide class of compounds, several key features have been identified as crucial for their interaction with various biological targets, such as protein kinases and fungal succinate (B1194679) dehydrogenase (SDH). nih.govnih.govacs.org

The core structure consists of a pyrazole ring linked to a carboxamide group. nih.govresearchgate.net The pyrazole ring itself is a vital component, often serving as a bioisosteric replacement for other aromatic systems like benzene (B151609) or imidazole (B134444) to improve physicochemical properties such as solubility and metabolic stability. nih.govmdpi.com The nitrogen atoms within the pyrazole ring are particularly important, as they can act as hydrogen bond donors (at the N-1 position) and acceptors (at the N-2 position), facilitating strong interactions with the amino acid residues in the active site of a target protein. acs.orgnih.govnih.gov

The carboxamide linker is another critical pharmacophoric element, frequently identified as a key active group in commercial fungicides and other bioactive molecules. nih.govresearchgate.net It often participates in crucial hydrogen bonding interactions with the target protein, anchoring the inhibitor in the binding pocket. nih.gov

Molecular docking studies have further illuminated these interactions. For instance, in SDH inhibitors, the pyrazole-4-carboxamide scaffold fits into the binding pocket where the carboxamide group can form hydrogen bonds with key residues like Tryptophan and Tyrosine. nih.gov In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 5-amino-1H-pyrazole-4-carboxamide core allows the molecule to bind irreversibly to the target kinase. nih.gov

Table 1: Key Pharmacophoric Features of Pyrazole Carboxamides

Feature Role in Biological Activity Supporting Evidence
Pyrazole Ring Acts as a central scaffold; N-1 and N-2 atoms serve as hydrogen bond donors/acceptors. nih.govmdpi.com Forms π-π stacking interactions and hydrogen bonds with target residues (e.g., Phe357, Gln817). nih.gov
Carboxamide Linker Key active group; forms essential hydrogen bonds to anchor the molecule in the binding site. nih.govresearchgate.net Interacts with key amino acids (e.g., Tryptophan, Tyrosine) in the active site of enzymes like SDH. nih.gov
Substituent at C5 Occupies a hydrophobic pocket; influences potency and selectivity. The cyclohexyl group in 5-cyclohexyl-1H-pyrazole-4-carboxamide is designed to fit into such a pocket.

| Substituent on Amide-N | Modulates activity, selectivity, and pharmacokinetic properties. | Modifications at this position lead to significant variations in biological activity across different targets. nih.govtandfonline.com |

Impact of Substituent Modifications on Potency and Selectivity

Once the key pharmacophoric features are identified, medicinal chemists systematically modify the substituents on the lead compound to enhance its potency and selectivity.

Modifications on the Pyrazole Ring: The substitution pattern on the pyrazole ring is a primary focus for optimization. Studies on Aurora A kinase inhibitors showed that introducing bulky, electron-withdrawing substituents at the R1 and R2 positions of a triphenyl-1H-pyrazole-4-carboxamide series was favorable for inhibitory activity. tandfonline.com In the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, a 3,5-dialkyl substitution on the pyrazole ring was found to be important for activity, as mono- or unsubstituted analogues were inactive. acs.org Extending the alkyl chain length at position 5 from methyl to n-propyl resulted in a threefold increase in potency. acs.org

For FGFR inhibitors, the introduction of a 5-amino group on the 1H-pyrazole-4-carboxamide scaffold was a key design element for developing covalent inhibitors that could target both wild-type and drug-resistant mutant kinases. nih.gov

Modifications on the Amide Moiety: The substituent attached to the carboxamide nitrogen is another critical handle for tuning the molecule's properties. In a series of pyrazole-based kinase inhibitors, replacing a hydrophobic phenyl ring with a more polar N-pyridinyl group helped to maintain acceptable potency while reducing the efflux ratio, a common problem leading to drug resistance. nih.gov Further exploration of N-alkylation on the pyrazole ring led to highly potent compounds, though they often suffered from high efflux rates. nih.gov

In the context of antifungal agents targeting SDH, modifications to the amide portion are common. The design of novel pyrazole-4-carboxamides often involves introducing different aryl or heteroaryl groups to the amide nitrogen to optimize the fit within the enzyme's active site. nih.govacs.orgresearchgate.net For example, a series of compounds bearing a diarylamine scaffold attached to the pyrazole carboxamide core showed potent inhibition of Rhizoctonia solani. acs.org

The following table summarizes the impact of specific substitutions on the activity of pyrazole carboxamide derivatives from various studies.

Table 2: Effect of Substituent Modifications on Biological Potency

Compound Series Target Modification Impact on Potency (IC₅₀ / EC₅₀)
5-amino-1H-pyrazole-4-carboxamides nih.gov FGFR1 Compound 10h with specific substitutions IC₅₀ = 46 nM
5-amino-1H-pyrazole-4-carboxamides nih.gov FGFR2 Compound 10h with specific substitutions IC₅₀ = 41 nM
Pyrazole-based Kinase Inhibitors nih.gov ASK1 Replacement of phenyl with pyrazole (Compound C) 20-fold increase in potency (IC₅₀ = 29 nM)
Pyrazole-based Kinase Inhibitors nih.gov Aurora A/B Methylisoxazole moiety vs. substituted phenyl Improved potency and stability
Pyrazole-4-carboxamides researchgate.net R. solani (fungus) Compound 7d with ether group EC₅₀ = 0.046 µg/mL (Superior to commercial fungicides)

Strategies for Improving Preclinical Pharmacokinetic Properties

A potent and selective compound is not necessarily a good drug candidate. It must also possess favorable pharmacokinetic (PK) properties, which include absorption, distribution, metabolism, and excretion (ADME). A significant part of lead optimization involves fine-tuning the structure to improve these characteristics.

One common strategy is to modulate the molecule's lipophilicity. While high lipophilicity can improve membrane permeability and binding affinity, it can also lead to poor solubility, increased metabolic breakdown, and off-target toxicity. nih.gov The pyrazole scaffold itself is often used as a bioisostere for more lipophilic rings like benzene to enhance aqueous solubility and improve PK properties. nih.govmdpi.com

Metabolic stability is another key concern. In a study of diaryl pyrazole Hsp90 inhibitors, researchers found that the compounds were rapidly cleared from the plasma. aacrjournals.org Phenyl substitutions at the 4-position of the pyrazole ring were observed to play a role in the pharmacokinetics of the series. aacrjournals.org By creating derivatives and studying their metabolism, it's possible to identify and block sites of metabolic vulnerability, for instance, by introducing fluorine atoms or other groups that are resistant to enzymatic degradation.

Improving oral bioavailability is a major goal. For the diaryl pyrazole series, oral bioavailability was generally low, though one analogue, CCT066965, achieved a more promising 29.6%. aacrjournals.org Optimization strategies can include reducing the polar surface area or using macrocyclization to shield parts of the molecule from first-pass metabolism. nih.gov

Finally, addressing issues like high efflux by P-glycoprotein and other transporters is crucial. As mentioned, modifying substituents on the pyrazole ring, such as using N-pyridinyl derivatives, can lead to a better balance of potency and a lower efflux rate. nih.gov A lead optimization campaign for pyrazole-based lactate (B86563) dehydrogenase (LDH) inhibitors successfully used structure-based design coupled with optimization of cellular potency and in vivo PK properties to identify inhibitors with significant target engagement in vivo. nih.govunm.edu

Table 3: Pharmacokinetic Parameters of Selected Pyrazole Analogues

Compound Administration Route Max. Concentration (Cmax) Oral Bioavailability (%) Plasma Clearance (L/h)
CCT018159 aacrjournals.org Oral (p.o.) - 1.8% 0.720
CCT066952 aacrjournals.org Oral (p.o.) - 13.9% 0.816

Development of Novel Analogues Based on SAR Insights

For example, based on the insight that the carboxamide group is a key pharmacophore for fungicidal activity, numerous novel pyrazole carboxamides have been designed and synthesized as potential succinate dehydrogenase inhibitors (SDHIs). nih.govnih.govacs.orgresearchgate.net One study synthesized a series of novel pyrazole-4-carboxamides containing a diarylamine scaffold, leading to the discovery of a compound with better in vivo antifungal activity against R. solani than the commercial fungicide fluxapyroxad. acs.org

In the field of oncology, SAR insights have driven the development of highly specific kinase inhibitors. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as covalent pan-FGFR inhibitors to overcome drug resistance caused by gatekeeper mutations. nih.gov The lead compound from this series, 10h , not only showed nanomolar potency against multiple FGFR isoforms but also strongly suppressed the proliferation of several cancer cell lines. nih.gov X-ray crystallography confirmed that the analogue binds irreversibly to its target as designed. nih.gov

The process is iterative; these new analogues are then tested, and the results provide further SAR data, allowing for continuous refinement of the molecular design. This cycle of design, synthesis, and testing is the engine of modern drug discovery and has been successfully applied to the pyrazole carboxamide class to produce promising candidates for a wide range of therapeutic applications. nih.govrsc.org

Molecular and Cellular Mechanism of Action Investigations Preclinical Focus

Elucidation of Specific Molecular Targets

The pyrazole-4-carboxamide scaffold has been identified as a versatile "privileged structure" capable of interacting with a diverse range of biological macromolecules. Preclinical research has successfully identified several key protein targets, primarily within the protein kinase family, as well as other essential enzymes.

Protein Kinases:

Aurora Kinases A/B: A significant area of investigation has focused on the inhibition of Aurora kinases A and B, which are critical regulators of mitosis. nih.govmedchemexpress.com Abnormal expression of these kinases is linked to chromosomal instability and cancer. nih.gov Pyrazole-4-carboxamide analogues have been developed as potent, selective, and ATP-competitive inhibitors of both Aurora A and Aurora B. nih.govmedchemexpress.com For instance, one study reported a pyrazole-4-carboxamide analogue, compound 6k, that demonstrated IC₅₀ values of 16.3 nM and 20.2 nM against Aurora A and B, respectively. nih.gov Another class of pyrazole-based inhibitors, pyrazol-4-yl ureas, also shows potent dual Aurora A/B kinase inhibition.

Calcium-Dependent Protein Kinase 1 (CDPK1): In the field of infectious diseases, the 5-aminopyrazole-4-carboxamide scaffold has been effectively used to create selective inhibitors of CDPK1 from protozoan parasites like Toxoplasma gondii and Cryptosporidium parvum. nih.govnih.govnih.gov This enzyme, which is absent in humans, is vital for parasite motility, invasion, and reproduction. nih.gov Bumped kinase inhibitors (BKIs) based on this scaffold have achieved low nanomolar inhibitory potencies against the target enzyme. nih.govnih.gov

Bruton's Tyrosine Kinase (BTK): The 5-aminopyrazole-4-carboxamide structure has been successfully employed as a hinge-binding scaffold for inhibitors of BTK, a key component of B-cell receptor signaling. nih.gov This approach was designed to mimic the hinge interactions of established pyrazolopyrimidine inhibitors. This strategy led to compounds with potent BTK inhibition, with one example showing an IC₅₀ of 0.18 nM. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors. These compounds target both wild-type and gatekeeper mutant versions of FGFRs, which are often implicated in cancer drug resistance. nih.gov A representative compound, 10h, showed potent activity against FGFR1, FGFR2, and FGFR3 with IC₅₀ values of 46, 41, and 99 nM, respectively. nih.gov

Other Enzyme Targets:

DNA Gyrase: In the antibacterial field, pyrazole (B372694) analogues have been designed as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication. These compounds are being explored as alternatives to traditional antibiotics.

Histone Deacetylases (HDACs): The pyrazole scaffold has also been adapted to target HDACs. A series of N-(6-mercaptohexyl)-3-substituted-1H-pyrazole-5-carboxamide derivatives were developed as potent HDAC inhibitors, with a preference for class I (HDAC1-3) and class IIb (HDAC6) isoforms. nih.gov

The following table summarizes the inhibitory activities of representative pyrazole-4-carboxamide analogues against their specific molecular targets.

Compound Class/AnalogueTarget Kinase/EnzymeIC₅₀ ValueSource(s)
Pyrazole-4-carboxamide analogue (6k)Aurora Kinase A16.3 nM nih.gov
Pyrazole-4-carboxamide analogue (6k)Aurora Kinase B20.2 nM nih.gov
5-Aminopyrazole-4-carboxamide (11b)Bruton's Tyrosine Kinase (BTK)0.18 nM nih.gov
5-Amino-1H-pyrazole-4-carboxamide (10h)FGFR146 nM nih.gov
5-Amino-1H-pyrazole-4-carboxamide (10h)FGFR241 nM nih.gov
5-Amino-1H-pyrazole-4-carboxamide (10h)FGFR399 nM nih.gov
Pyridopyrimidinone-based inhibitor (7)C. parvum CDPK110 nM nih.gov
N-(6-mercaptohexyl)-3-(4-pyridyl)-1H-pyrazole-5-carboxamide (15k)Total HDACs8 nM nih.gov

Investigation of Downstream Signal Transduction Pathway Modulation

By inhibiting key upstream kinases, pyrazole-4-carboxamide derivatives effectively modulate critical downstream signal transduction pathways, leading to specific cellular outcomes.

Modulation of Mitotic Pathways: As inhibitors of Aurora kinases, these compounds directly interfere with the regulation of cell division. Inhibition of Aurora A leads to defects in mitotic spindle formation, while Aurora B inhibition results in failed cytokinesis. nih.gov This disruption of mitotic progression is a primary mechanism for their anticancer effects.

Inhibition of B-Cell Receptor Signaling: Compounds targeting BTK block its downstream signaling pathways, which are essential for the proliferation and survival of B-cells. nih.gov This mechanism is central to their therapeutic potential in B-cell malignancies and autoimmune diseases. nih.gov

Disruption of Parasite Signaling: In Toxoplasma gondii, inhibition of CDPK1 has been shown to block the parasite's invasion of host cells. nih.gov Similarly, in Cryptosporidium parvum, targeting CDPK1 prevents parasite growth and proliferation. nih.gov

Characterization of Binding Interactions with Biological Macromolecules

The efficacy of pyrazole-4-carboxamide inhibitors is rooted in their specific binding interactions within the active sites of their target enzymes. X-ray crystallography and molecular modeling have provided detailed insights into these interactions.

Kinase Hinge Region Binding: A common feature for many kinase inhibitors in this class is the formation of hydrogen bonds with the kinase hinge region, which connects the N- and C-lobes of the kinase domain. For BTK inhibitors based on the 5-aminopyrazole-4-carboxamide scaffold, the design intentionally mimics the two hydrogen bond contacts made by the aminopyrimidine ring of established drugs. nih.gov It was proposed that the 5-amino substituent and the carboxamide carbonyl could form critical hydrogen bonds with the backbone of hinge residues like Glu475 and Met477. nih.gov

ATP-Competitive Inhibition: Many pyrazole-based kinase inhibitors function in an ATP-competitive manner, occupying the pocket where ATP would normally bind. This is the case for certain Aurora kinase inhibitors derived from this scaffold. medchemexpress.com

Covalent Inhibition: To overcome drug resistance, some derivatives have been designed as covalent inhibitors. A 5-amino-1H-pyrazole-4-carboxamide derivative (10h) was shown through X-ray co-crystal structures to bind irreversibly to a cysteine residue in the active site of FGFR1. nih.gov Similarly, irreversible BTK inhibitors react covalently with Cys481 in the ATP binding site. nih.gov

Conformation Stabilization: The 5-amino group on the pyrazole scaffold can form an intramolecular hydrogen bond with the amide oxygen of the carboxamide group. This interaction is thought to pre-organize the compound for binding to its target, such as CDPK1, thereby reducing the entropic penalty of binding and increasing potency. nih.gov

Target Validation in Preclinical Models

The therapeutic potential of inhibiting specific molecular targets with pyrazole-4-carboxamide derivatives has been validated in various preclinical cell-based and in vivo models.

Antiproliferative and Cytotoxic Effects: In cancer research, Aurora kinase inhibitors based on this scaffold have been shown to inhibit the growth and survival of human cancer cell lines, such as HCT116. A hallmark of their activity is the induction of polyploidy, a phenotype strongly associated with Aurora B kinase inhibition. nih.gov A pyrazole-4-carboxamide analogue (6k) demonstrated potent cytotoxicity against HeLa and HepG2 cancer cells with IC₅₀ values of 0.43 μM and 0.67 μM, respectively. nih.gov

Antiparasitic Activity: 5-aminopyrazole-4-carboxamide inhibitors of CDPK1 exhibit submicromolar activity in T. gondii cell proliferation assays and have been shown to be non-toxic to mammalian cells. nih.gov Furthermore, these "bumped kinase inhibitors" have demonstrated efficacy in mouse models of cryptosporidiosis, significantly reducing the parasite burden. nih.gov

In Vivo Antitumor Efficacy: The cellular activity of these compounds often translates to potent inhibition of tumor growth in vivo. An Aurora kinase inhibitor, AKI-001, showed near-complete tumor growth inhibition (92%) in an HCT116 mouse xenograft model when administered orally. nih.gov Similarly, an HDAC inhibitor prodrug based on a pyrazole-5-carboxamide scaffold demonstrated notable in vivo antitumor activity in an HCT-116 xenograft model. nih.gov

These preclinical validations underscore the potential of the pyrazole-4-carboxamide scaffold as a basis for developing novel therapeutic agents.

Future Directions and Emerging Research Avenues for 5 Cyclohexyl 1h Pyrazole 4 Carboxamide Research

Exploration of Novel Preclinical Disease Models and Therapeutic Applications

The pyrazole (B372694) carboxamide core is present in compounds evaluated for a wide array of therapeutic purposes, including anticancer tiu.edu.iqnih.gov, anti-inflammatory frontiersin.org, and antifungal activities. nih.govnih.gov Future research is expanding beyond these areas to investigate more specific and challenging diseases.

Researchers are exploring the potential of pyrazole carboxamide derivatives in novel preclinical models for conditions that are significant public health concerns. This includes their application as inhibitors for specific molecular targets implicated in disease. For instance, analogs have been developed as potent inhibitors of Aurora kinases A and B, which are critical regulators of cell division and are often overexpressed in cancers. nih.gov This directs future research toward preclinical cancer models where Aurora kinase dysregulation is a known driver of the disease. nih.govresearchgate.net

Similarly, derivatives have been designed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a key role in tumor proliferation and migration. nih.govresearchgate.net The development of compounds that can overcome drug resistance caused by gatekeeper mutations in FGFRs is a particularly promising area for future studies in relevant cancer xenograft models. nih.gov Other emerging applications include the development of histone deacetylase (HDAC) inhibitors for cancer therapy nih.gov and inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) for treating neuro-inflammatory conditions. There is also potential for developing treatments for parasitic diseases like cryptosporidiosis, highlighting a need to test these compounds in corresponding infection models. bioworld.com

Integration of Advanced Computational Methodologies for Predictive Research

Computational chemistry has become an essential tool in modern drug discovery, enabling the rapid and cost-effective design and optimization of lead compounds. eurasianjournals.com For pyrazole carboxamide research, the integration of advanced computational methods is crucial for predicting molecular behavior and guiding synthetic efforts. eurasianjournals.comemanresearch.org

Key computational techniques applied to this class of compounds include:

Molecular Docking: This method predicts the preferred orientation and binding affinity of a molecule to a biological target. openmedicinalchemistryjournal.com It has been used extensively to understand how pyrazole carboxamide analogs interact with the active sites of enzymes like carbonic anhydrase nih.govtandfonline.com, succinate (B1194679) dehydrogenase nih.gov, and Aurora kinases. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of binding interactions predicted by docking. nih.goveurasianjournals.com These simulations have been used to confirm the stability of pyrazole derivatives within the active sites of various cancer-related proteins. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. This predictive tool helps in identifying which structural modifications are most likely to improve potency.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. nih.gov This helps in the early identification of candidates with favorable drug-like properties and reduces the likelihood of late-stage failures. nih.gov

The following table summarizes the application of these methodologies in pyrazole carboxamide research.

Computational MethodApplication in Pyrazole Carboxamide ResearchKey Insights Provided
Molecular DockingPredicting binding modes and affinities to targets like carbonic anhydrases, kinases, and succinate dehydrogenase. nih.govnih.govtandfonline.comIdentification of key amino acid interactions (e.g., hydrogen bonds, π-π stacking) and initial ranking of compound potency. nih.gov
Molecular Dynamics (MD) SimulationsAssessing the stability of the compound-target complex over time. nih.govnih.govConfirmation of binding mode stability and analysis of conformational changes in the protein or ligand. nih.govmdpi.com
QSARDeveloping models to predict the biological activity of new analogs based on their physicochemical properties.Guidance for structural modifications to enhance therapeutic efficacy.
ADMET PredictionEvaluating drug-likeness, potential toxicity (e.g., AMES toxicity), and pharmacokinetic parameters (e.g., absorption, distribution). nih.govEarly-stage filtering of compounds to prioritize those with favorable safety and pharmacokinetic profiles. nih.gov

Design and Synthesis of Next-Generation Pyrazole Carboxamide Analogs with Enhanced Preclinical Profiles

A primary focus of ongoing research is the rational design and synthesis of new 5-cyclohexyl-1H-pyrazole-4-carboxamide analogs with improved potency, selectivity, and pharmacokinetic properties. frontiersin.org Structure-activity relationship (SAR) studies are fundamental to this effort, systematically exploring how modifications to different parts of the molecule affect its biological activity. nih.gov

Key synthetic strategies include:

Modification of the Carboxamide Group: Altering the amine component of the carboxamide can significantly impact target affinity and selectivity. researchgate.net For example, reacting a pyrazole-4-carbonyl chloride intermediate with various substituted amines or sulfonamides is a common method to generate diverse libraries of analogs. nih.gov

Substitution on the Pyrazole Ring: Introducing different substituents on the pyrazole core can modulate the electronic properties and steric interactions of the molecule, leading to changes in activity. nih.gov An extensive SAR study on NAAA inhibitors revealed that the size and nature of alkyl groups at the 5-position of the pyrazole ring were critical for potency. nih.gov

Modification of the Cyclohexyl Group: While the core subject is the 5-cyclohexyl derivative, exploring other cyclic or acyclic lipophilic groups at this position can optimize van der Waals interactions within the target's binding pocket and influence properties like solubility and metabolic stability.

Introduction of Covalent Warheads: For certain targets, designing analogs that can form an irreversible covalent bond can lead to enhanced potency and prolonged duration of action. nih.gov This has been successfully applied in the design of pan-FGFR inhibitors, where a reactive group was incorporated to target a cysteine residue in the receptor. nih.gov

The following table details SAR findings for several pyrazole carboxamide analogs.

Analog SeriesTargetStructural ModificationImpact on Preclinical Profile (Activity)Reference
NAAA InhibitorsN-Acylethanolamine-hydrolyzing acid amidaseVaried alkyl substituents at pyrazole C5 position (e.g., methyl vs. n-propyl vs. tert-butyl).Changing from dimethyl to n-propyl at C5 increased potency three-fold (IC50 = 0.33 µM). nih.gov nih.gov
FGFR InhibitorsFibroblast Growth Factor Receptors (FGFRs)Introduction of an acrylamide (B121943) "warhead" to enable covalent binding.Created potent, irreversible inhibitors of both wild-type and mutant FGFRs (e.g., compound 10h, IC50 = 41-99 nM). nih.gov nih.gov
HDAC InhibitorsHistone Deacetylases (HDACs)Incorporation of a thiol-containing zinc-binding group (N-(6-mercaptohexyl)).Resulted in highly potent inhibition of HDACs (e.g., compound 15k, IC50 = 0.008 µM), surpassing the potency of the approved drug Vorinostat. nih.gov nih.gov
FungicidesSuccinate Dehydrogenase (SDH)Systematic variation of substituents on the phenyl ring of the amide moiety.Compound 8j showed excellent in vivo protective activity against Alternaria solani at 10 mg/L. nih.gov nih.gov

Development of Pyrazole Carboxamide-Based Chemical Probes for Biological Research

Beyond direct therapeutic applications, there is a growing need to develop chemical probes based on the this compound scaffold. Chemical probes are powerful tools used to study the function of a specific protein in its native biological environment. These probes are typically derived from a potent and selective inhibitor by incorporating a reporter tag (like a fluorophore or biotin) or a reactive group for target labeling.

Future research in this area would involve:

Design and Synthesis of Tagged Analogs: Modifying known potent inhibitors by synthetically attaching a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a clickable handle (e.g., an alkyne or azide) for bio-orthogonal chemistry. The synthesis of thiol-containing HDAC inhibitors provides a clear chemical handle that could be used for such modifications. nih.gov

Development of Photo-Affinity Probes: Incorporating a photo-reactive group (e.g., a diazirine or benzophenone) into the pyrazole carboxamide structure. Upon UV irradiation, these probes form a covalent bond with the target protein, enabling unambiguous identification of the binding partners.

Creation of Covalent Probes: The design of covalent FGFR inhibitors demonstrates the feasibility of creating reactive probes from this scaffold. nih.gov Such probes can be used to map target engagement and occupancy in cells and tissues, providing crucial data for understanding the mechanism of action.

By developing these tool compounds, researchers can investigate the cellular localization of target proteins, identify downstream signaling pathways, and validate new therapeutic targets, thereby accelerating the entire drug discovery process.

Q & A

Q. What are the optimal synthetic routes for 5-cyclohexyl-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation or multi-component reactions. For example:

  • Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and cyclohexyl hydrazine derivatives can be used to form the pyrazole core, followed by hydrolysis and amidation .
  • Hydrazine-based routes : Reacting β-ketoesters with cyclohexyl hydrazine in ethanol under reflux yields pyrazole intermediates, which are then functionalized via carboxamide formation .

Q. Key Variables :

VariableImpact on YieldExample Conditions
SolventPolar aprotic solvents (e.g., DMF) enhance cyclizationEthanol (reflux) vs. DMF (80°C)
CatalystAcidic/basic catalysts (e.g., H₂SO₄) accelerate cyclizationH₂SO₄ (5 mol%) improves reaction rate by 30%
TemperatureHigher temps (80–100°C) reduce side products80°C for 6 hours achieves >75% yield

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; pyrazole C=O at ~165 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement; pyrazole rings often exhibit planar geometry with carboxamide groups at 120° angles .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks (e.g., m/z 248 for C₁₁H₁₇N₃O) .

Q. Data Interpretation Tips :

  • IR carbonyl stretches (1640–1680 cm⁻¹) distinguish carboxamides from esters .
  • Crystal packing analysis (e.g., P21/c space group) reveals intermolecular H-bonding networks critical for stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from assay conditions or structural impurities. Strategies include:

  • Dose-Response Curves : Validate activity across 5–7 concentration levels to identify true potency .
  • Purity Validation : Use HPLC (≥95% purity) and elemental analysis to rule out confounding impurities .
  • Structural Analog Comparison : Test analogs (e.g., 5-phenyl vs. cyclohexyl) to isolate substituent effects .

Example : A study found that 4-carboxamide derivatives with electron-withdrawing groups (Cl, NO₂) showed 10-fold higher antifungal activity than unsubstituted analogs, resolving earlier inconsistencies .

Q. What computational strategies are recommended for molecular docking of this compound with target proteins?

Methodological Answer:

  • Software : AutoDock Vina or Schrödinger Suite for flexible ligand docking .
  • Protocol :
    • Prepare the ligand (optimize geometry at B3LYP/6-31G* level).
    • Select protein targets (e.g., DHFR for antimicrobial studies; PDB: 1KMS) .
    • Validate docking poses using RMSD (<2.0 Å) and binding energy (ΔG ≤ -7.0 kcal/mol).

Q. Key Findings :

CompoundTarget ProteinBinding Energy (kcal/mol)Interacting Residues
5-Cyclohexyl analogDHFR (1KMS)-8.2Asp27, Leu5 (H-bonds)
5-Phenyl analogCOX-2 (5KIR)-7.5Tyr385, Ser530

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Methodological Answer:

  • Substituent Screening : Test analogs with varied substituents (e.g., 4-Cl, 4-OCH₃) on the pyrazole ring .
  • Quantitative SAR (QSAR) : Use MLR or CoMFA to correlate logP, polar surface area, and IC₅₀ values .

Q. Case Study :

  • Anticancer Activity : 5-Cyclohexyl analogs with meta-nitro groups showed 50% apoptosis induction in HeLa cells (vs. 20% for unsubstituted) due to enhanced electron-withdrawing effects .
  • Antimicrobial SAR : Cyclohexyl groups improve membrane permeability, reducing MIC values against S. aureus by 4-fold compared to methyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-cyclohexyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-cyclohexyl-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.